molecular formula C8H10Cl3N5 B1316314 1-(2,4-Dichlorophenyl)biguanide hydrochloride CAS No. 6634-65-7

1-(2,4-Dichlorophenyl)biguanide hydrochloride

Cat. No. B1316314
CAS RN: 6634-65-7
M. Wt: 282.6 g/mol
InChI Key: OSGGBIXVZCEAHI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the CAS Number: 6634-65-7 . It has a molecular weight of 282.56 . The IUPAC name for this compound is N-(2,4-dichlorophenyl)imidodicarbonimidic diamide hydrochloride .


Molecular Structure Analysis

The molecular formula of 1-(2,4-Dichlorophenyl)biguanide hydrochloride is C8H9Cl2N5 . The SMILES string representation is Cl[H].NC(=N)NC(=N)Nc1ccc(Cl)cc1Cl .


Physical And Chemical Properties Analysis

1-(2,4-Dichlorophenyl)biguanide hydrochloride is a solid powder at room temperature . It has a boiling point of 259.5-263.5°C .

Scientific Research Applications

Overview of Biguanide Derivatives

Biguanides, characterized by the fusion of two guanidine moieties, are known for their versatile therapeutic applications due to their basic nature and availability mostly as hydrochloride salts. These compounds exhibit a wide range of therapeutic properties including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV activities. Research emphasizes the importance of understanding the organic chemistry of biguanide derivatives to accelerate efforts in discovering the drug action mechanisms associated with this class of compounds (Kathuria et al., 2021).

Antimicrobial Applications

The antimicrobial properties of biguanide derivatives, including 1-(2,4-Dichlorophenyl)biguanide hydrochloride, are significant. These compounds are effective against microbial infections due to their cationic nature, which facilitates action against a broad spectrum of pathogens. Studies have demonstrated the efficacy of these compounds in personal care products and in medical settings for infection control (Abad-Villar et al., 2006).

Analytical and Environmental Applications

Biguanide derivatives also play a crucial role in analytical chemistry and environmental applications. Their use in capillary electrophoresis with contactless conductivity detection for the determination of substances in ophthalmic solutions showcases their versatility. Additionally, their involvement in environmental sample analysis, such as the removal of toxic pollutants from wastewater, highlights the broader applicability of these compounds beyond their medicinal uses (Zhou et al., 2007).

Role in Drug Synthesis and Structural Characterization

The synthesis and structural characterization of biguanide derivatives are critical for expanding their therapeutic and industrial applications. Research efforts in this area have led to the development of new synthetic methodologies and a better understanding of the structural characteristics of these compounds. These advancements contribute to the design of new drugs and materials with improved efficacy and functionality (Grytsai et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGBIXVZCEAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584530
Record name N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)biguanide hydrochloride

CAS RN

6634-65-7
Record name NSC51941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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